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2H-1-Benzopyran, 2,4-diphenyl-

Cat. No.: B14608249
CAS No.: 58530-41-9
M. Wt: 284.3 g/mol
InChI Key: PSECHZUUNNFOQK-UHFFFAOYSA-N
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Description

Structural and Theoretical Framework of 2H-1-Benzopyrans

The fundamental structure of 2H-1-benzopyran consists of a benzene (B151609) ring fused to a six-membered heterocyclic pyran ring containing one oxygen atom. wikipedia.org The "2H" designation signifies that the carbon at the 2-position of the pyran ring is saturated. In the specific case of 2,4-diphenyl-2H-1-benzopyran, two phenyl groups are attached as substituents at the 2 and 4 positions of the benzopyran core.

Table 1: Structural and Chemical Properties of 2,4-Diphenyl-2H-1-benzopyran

PropertyValue
Molecular FormulaC₂₁H₁₆O
IUPAC Name2,4-diphenyl-2H-chromene
Molar Mass284.35 g/mol
AppearanceSolid

This table is generated based on general chemical knowledge and may be populated with more specific data from targeted research.

Historical Context of 2,4-Diphenyl-2H-1-benzopyran Studies

The study of benzopyrans has a long history, with interest growing due to their presence in natural products and their diverse biological activities. researchgate.net Early research into synthetic benzopyrans laid the groundwork for the synthesis and characterization of more complex derivatives like 2,4-diphenyl-2H-1-benzopyran.

A significant area of historical and ongoing research for some benzopyran derivatives, including those with structures similar to 2,4-diphenyl-2H-1-benzopyran, is their photochromic behavior. nih.govacs.org Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation. Studies have investigated the C-O bond cleavage in the pyran ring upon photoexcitation, leading to the formation of colored open-ring isomers. acs.org

Contemporary Research Significance of the 2,4-Diphenyl-2H-1-benzopyran Scaffold

The 2,4-diphenyl-2H-1-benzopyran scaffold continues to be a subject of interest in contemporary chemical research for several reasons. The benzopyran core is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.netrsc.org

Research has explored the synthesis of various substituted 2H-benzopyrans for their potential applications. nih.gov While this article does not delve into specific biological activities, the underlying synthetic methodologies are a key area of research. For instance, electrophilic cyclization of substituted propargylic aryl ethers has been shown to be an effective method for producing 3,4-disubstituted 2H-benzopyrans. nih.gov

Furthermore, the reactivity of the 2,4-diphenyl-2H-1-benzopyran scaffold itself is a subject of investigation. For example, its derivatives have been studied in the context of antiestrogen (B12405530) research. nih.gov The specific arrangement of the phenyl groups can influence how the molecule interacts with biological receptors. nih.gov

Table 2: Selected Research Findings Related to the 2H-1-Benzopyran Scaffold

Research AreaKey Finding
PhotochromismDerivatives like 2,4-diphenyl-2H-benzopyran exhibit photochromic behavior through C-O bond cleavage. nih.govacs.org
SynthesisElectrophilic cyclization is a versatile method for synthesizing substituted 2H-benzopyrans. nih.gov
Medicinal ChemistryThe benzopyran scaffold is a privileged structure with potential for developing new therapeutic agents. researchgate.netijbpas.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16O B14608249 2H-1-Benzopyran, 2,4-diphenyl- CAS No. 58530-41-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58530-41-9

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

IUPAC Name

2,4-diphenyl-2H-chromene

InChI

InChI=1S/C21H16O/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h1-15,21H

InChI Key

PSECHZUUNNFOQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=C(C3=CC=CC=C3O2)C4=CC=CC=C4

Origin of Product

United States

Mechanistic Investigations of 2,4 Diphenyl 2h 1 Benzopyran Reactivity and Dynamics

Photochromic Mechanisms and Ultrafast Dynamics of 2,4-Diphenyl-2H-benzopyran

The photochromism of 2,4-diphenyl-2H-benzopyran involves a reversible transformation between a colorless, closed form and a colored, open form upon exposure to light. This process is underpinned by a series of complex and ultrafast photophysical and photochemical events.

C-O Bond Heterolysis and Ring-Opening Processes

The initial and pivotal step in the photochromic reaction of 2,4-diphenyl-2H-benzopyran is the cleavage of the C-O bond within the pyran ring. nih.govnih.gov Upon absorption of UV light, the molecule is promoted to an excited singlet state. From this excited state, the heterolytic cleavage of the spiro C-O bond occurs with remarkable speed, happening within a timescale of approximately 2 picoseconds. nih.gov This ultrafast ring-opening event leads to the formation of colored, open-ring isomers, which are identified as o-quinonoid reactive intermediates. nih.govnih.gov The process transforms the colorless closed form of the benzopyran into a colored open form, which can then thermally revert to the original closed structure. nih.gov

Excited State Dynamics and Stereoisomeric Transformations

Following the initial C-O bond cleavage, the molecule does not simply exist as a single open form. Instead, a cascade of dynamic processes involving various stereoisomers takes place in the ground electronic state. nih.gov Time-resolved absorption spectroscopy has revealed the presence of several decay components in the subnanosecond to submillisecond time domain, all exhibiting similar spectral profiles. These components are attributed to different stereoisomers of the open enone forms, which differ in their configuration around two double bonds and one single bond. nih.gov The initial photoproduct is a transoid-cis (TC) isomer, which is primarily responsible for the observed color at shorter irradiation times. nih.govacs.org

Multi-Photon Photochromic Pathways and Kinetic Analysis

Process Timescale Description
C-O Bond Cleavage< 2 psHeterolytic cleavage of the pyran ring's C-O bond from the excited singlet state. nih.gov
Formation of Stereoisomerssub-ns to sub-msGeneration of various open-form stereoisomers (e.g., transoid-cis). nih.gov
Secondary PhotoexcitationVariesAbsorption of a second photon by the initial open form, leading to other, more stable open isomers. nih.gov

Exploration of Ground State Reaction Mechanisms

Beyond its photo-reactivity, the 2H-1-benzopyran scaffold can participate in various ground-state chemical transformations, providing pathways for the synthesis of diverse derivatives.

Electrophilic Cyclization Reaction Pathways

Electrophilic cyclization represents a powerful method for the synthesis of the 2H-benzopyran ring system. nih.gov This approach typically involves the cyclization of substituted propargylic aryl ethers, which are acyclic precursors. The reaction is initiated by an electrophile, such as iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr), which activates the alkyne triple bond. nih.govnih.gov This is followed by an intramolecular nucleophilic attack from the ether oxygen atom onto the activated alkyne, leading to the formation of the six-membered pyran ring. This methodology is efficient, proceeds under mild conditions, and tolerates a variety of functional groups, yielding 3,4-disubstituted 2H-benzopyrans. nih.gov The mechanism is believed to be a stepwise process involving the formation of a cationic intermediate. nih.gov

Electrophile Precursor Product
I₂, ICl, PhSeBrSubstituted propargylic aryl ethers3,4-disubstituted 2H-benzopyrans nih.gov

Diels-Alder Cycloaddition Mechanisms Involving 2H-1-Benzopyranones

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, is a relevant reaction mechanism for the structurally related 2H-1-benzopyranones (coumarins). wikipedia.orglibretexts.org This pericyclic reaction involves the [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.org In the context of 2H-pyran-2-ones, these molecules can act as the diene component in the reaction. nih.govnih.gov The reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. libretexts.org The reaction of 2H-pyran-2-ones with dienophiles can lead to the formation of bridged bicyclic lactone cycloadducts. nih.gov The regioselectivity and stereoselectivity of these reactions are influenced by the electronic nature and substitution patterns of both the pyranone and the dienophile. nih.gov While this reaction is primarily discussed for the pyranone derivative, it highlights the potential reactivity of the diene system within the benzopyran core.

Hydrogenation and Acylation Reaction Mechanisms

The reactivity of 2,4-diphenyl-2H-1-benzopyran is characterized by the interplay of its constituent structural motifs: the pyran ring, the fused benzene (B151609) ring, and the two phenyl substituents. Mechanistic investigations into its hydrogenation and acylation reactions reveal pathways that are influenced by these features, dictating the conditions required and the products formed.

Hydrogenation Mechanisms

The hydrogenation of 2,4-diphenyl-2H-1-benzopyran involves the saturation of the double bond within the heterocyclic pyran ring, leading to the formation of the corresponding 2,4-diphenyl-3,4-dihydro-2H-1-benzopyran (a chroman derivative). Further hydrogenation under more forcing conditions can lead to the saturation of the aromatic rings.

The most common approach for the hydrogenation of the C3-C4 double bond in the 2H-benzopyran ring system is catalytic hydrogenation. This process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂), in the presence of molecular hydrogen (H₂).

The generally accepted mechanism for this type of reaction is the Horiuti-Polanyi mechanism, which involves the following key steps:

Adsorption of Reactants: Both the 2,4-diphenyl-2H-1-benzopyran molecule and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

Activation of Hydrogen: The H-H bond in molecular hydrogen is weakened and cleaved by the catalyst, forming adsorbed hydrogen atoms on the metal surface.

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the two carbon atoms of the double bond in the benzopyran ring. This is typically a syn-addition, meaning both hydrogen atoms add to the same face of the double bond.

Desorption of Product: Once the double bond is saturated, the resulting 2,4-diphenyl-3,4-dihydro-2H-1-benzopyran has a weaker affinity for the catalyst surface and is desorbed, regenerating the active sites on the catalyst for the next cycle.

While specific studies on the hydrogenation of 2,4-diphenyl-2H-1-benzopyran are not extensively detailed in the literature, research on related 2H-chromene derivatives provides insight into the reaction's feasibility and outcomes. For instance, the asymmetric hydrogenation of various substituted 2H-chromenes has been successfully achieved using iridium-based catalysts, yielding chiral chroman products in high yields and with excellent enantioselectivity. nih.gov These findings suggest that the hydrogenation of the pyran ring's double bond in 2,4-diphenyl-2H-1-benzopyran is a highly favorable transformation.

The data below, from a study on the asymmetric hydrogenation of 2H-chromenes, illustrates the typical conditions and high efficiency of such reactions. nih.gov

Table 1: Asymmetric Hydrogenation of Substituted 2H-Chromenes

Entry Substrate (2H-Chromene Derivative) Catalyst Yield (%) Enantiomeric Excess (ee %)
1 2-Methyl-2H-chromene (aS)-Ir/In-BiphPHOX 95 99.2
2 2-Ethyl-2H-chromene (aS)-Ir/In-BiphPHOX 96 99.1
3 2-Propyl-2H-chromene (aS)-Ir/In-BiphPHOX 94 99.3
4 6-Methoxy-2-methyl-2H-chromene (aS)-Ir/In-BiphPHOX 99 99.5
5 6-Chloro-2-methyl-2H-chromene (aS)-Ir/In-BiphPHOX 92 99.0

Based on these analogous reactions, the hydrogenation of 2,4-diphenyl-2H-1-benzopyran would be expected to proceed smoothly under similar catalytic conditions to yield 2,4-diphenylchroman.

Acylation Reaction Mechanisms

Acylation of 2,4-diphenyl-2H-1-benzopyran is anticipated to proceed via an electrophilic aromatic substitution mechanism, most commonly a Friedel-Crafts acylation. This reaction introduces an acyl group (R-C=O) onto one of the aromatic rings of the molecule. The potential sites for acylation are the fused benzene ring of the benzopyran system and the two phenyl substituents at the 2- and 4-positions.

The mechanism of Friedel-Crafts acylation involves the following steps:

Generation of the Electrophile: The acylating agent, typically an acyl chloride or acid anhydride, reacts with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion (R-C≡O⁺).

Electrophilic Attack: The electron-rich aromatic ring of the 2,4-diphenyl-2H-1-benzopyran acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, often the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the ring and yields the acylated product.

The regioselectivity of the acylation (i.e., which ring and which position is acylated) is governed by the electronic properties of the 2,4-diphenyl-2H-1-benzopyran molecule.

Fused Benzene Ring: The oxygen atom in the pyran ring is an electron-donating group, which activates the fused benzene ring towards electrophilic substitution. This directing effect is most pronounced at the positions ortho and para to the oxygen atom (positions 6 and 8).

Phenyl Substituents: The phenyl groups at positions 2 and 4 are also potential sites for acylation. Their reactivity will be influenced by the electronic effects of the benzopyran nucleus to which they are attached.

Detailed mechanistic studies specifically targeting the acylation of 2,4-diphenyl-2H-1-benzopyran are not widely available in the surveyed literature. However, based on the general principles of electrophilic aromatic substitution, it is plausible that acylation would preferentially occur on the more activated fused benzene ring, likely at the C-6 or C-8 position. The steric hindrance caused by the bulky phenyl groups might also play a significant role in determining the final product distribution.

Due to the lack of specific experimental data for the acylation of 2,4-diphenyl-2H-1-benzopyran, a data table for this reaction cannot be provided at this time. Further empirical studies would be necessary to determine the precise reaction conditions, catalyst requirements, and regiochemical outcomes for the acylation of this compound.

Advanced Spectroscopic and Crystallographic Characterization of 2,4 Diphenyl 2h 1 Benzopyran

Time-Resolved Absorption Spectroscopy for Transient Species Identification

Time-resolved absorption spectroscopy is a powerful technique used to study the fleeting intermediates and excited states of molecules following photoexcitation. For 2,4-diphenyl-2H-1-benzopyran, this method has been instrumental in elucidating the dynamics of its photochromic properties.

The photochromism of 2H-benzopyrans like 2,4-diphenyl-2H-1-benzopyran involves the cleavage of a C-O bond in the pyran ring, leading to a colored, open-ring form. Studies using time-resolved absorption spectroscopy have revealed that this ring-opening reaction occurs with remarkable speed. Upon excitation with a laser pulse, the molecule transitions to an excited singlet state, from which the C-O bond breaks within a mere 2 picoseconds. amazonaws.com This ultrafast process results in the formation of a vibrationally excited, open-ring isomer in the ground electronic state. amazonaws.com

Following this initial event, scientists have observed several decay components in the subnanosecond to submillisecond time domains. These components are attributed to the presence of different stereoisomers of the open enone form, which differ in their geometry around the newly formed double bonds and a single bond. amazonaws.com Further investigation into the pump-laser power dependencies has shown a two-step, two-photon photochromism mechanism. The initial photocleavage produces an open form that can revert to the closed form through a simple single-bond rotation. However, subsequent photoexcitation of this first open form can lead to other open isomers that require a more energy-intensive double-bond rotation to return to the original closed benzopyran structure. amazonaws.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2,4-diphenyl-2H-1-benzopyran is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: A complex series of multiplets would appear in the downfield region, typically between δ 7.0 and δ 8.0 ppm. These signals arise from the protons on the fused benzene (B151609) ring of the benzopyran core and the two phenyl substituents at positions 2 and 4. The overlapping nature of these signals would likely require two-dimensional NMR techniques for unambiguous assignment.

Pyran Ring Protons: The protons on the heterocyclic pyran ring would show characteristic signals. The proton at the chiral center C2 (H2) is expected to appear as a doublet or multiplet, with its chemical shift influenced by the adjacent oxygen atom and phenyl group. The vinylic proton at C3 (H3) would likely resonate as a doublet, coupled to the H2 proton.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 2,4-Diphenyl-2H-1-benzopyran

Proton TypePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic Protons7.0 - 8.0Multiplet (m)
H2 (Pyran Ring)5.0 - 6.0Doublet (d) or Multiplet (m)
H3 (Pyran Ring)6.0 - 6.5Doublet (d)

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2,4-diphenyl-2H-1-benzopyran, which has the chemical formula C₂₁H₁₆O, a total of 21 distinct carbon signals would be expected if the molecule has no symmetry.

Aromatic Carbons: A majority of the signals, found in the δ 115-160 ppm range, would correspond to the carbons of the benzopyran's benzene ring and the two phenyl groups. The carbon attached to the oxygen atom (C8a) would be found at the lower field end of this range.

Pyran Ring Carbons: The carbons of the pyran ring would be distinguishable. The C2 carbon, bonded to the oxygen and a phenyl group, would appear in the δ 70-85 ppm region. The vinylic carbons, C3 and C4, would resonate further downfield in the olefinic region (δ 120-140 ppm).

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 2,4-Diphenyl-2H-1-benzopyran

Carbon TypePredicted Chemical Shift (δ, ppm)
Aromatic/Vinylic Carbons115 - 160
C2 (Pyran Ring)70 - 85
C3 (Pyran Ring)120 - 130
C4 (Pyran Ring)130 - 140

Infrared (IR) and Raman Vibrational Spectroscopy

The IR spectrum of 2,4-diphenyl-2H-1-benzopyran would be characterized by several key absorption bands:

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds on the three aromatic rings.

Aromatic C=C Stretching: Multiple sharp bands of varying intensity would appear in the 1610-1450 cm⁻¹ region, representing the carbon-carbon stretching vibrations within the aromatic rings.

C-O-C Stretching: A strong, characteristic band corresponding to the asymmetric stretching of the C-O-C ether linkage in the pyran ring is expected to be prominent in the 1270-1200 cm⁻¹ region. The corresponding symmetric stretch would appear in the 1070-1020 cm⁻¹ range.

Out-of-Plane C-H Bending: Strong bands in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds, the positions of which are indicative of the substitution patterns on the phenyl rings.

Raman spectroscopy would provide complementary information, with aromatic ring vibrations typically showing strong signals.

Table 3: Principal Predicted IR Absorption Bands for 2,4-Diphenyl-2H-1-benzopyran

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aromatic C=C Stretch1610 - 1450Medium-Strong
Asymmetric C-O-C Stretch1270 - 1200Strong
Symmetric C-O-C Stretch1070 - 1020Medium
Aromatic C-H Out-of-Plane Bend900 - 675Strong

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

The molecular formula of 2,4-diphenyl-2H-1-benzopyran is C₂₁H₁₆O, giving it a theoretical exact mass of approximately 284.12 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 284.

The fragmentation of the molecular ion is expected to proceed through several pathways characteristic of flavonoid-type structures:

Loss of a Phenyl Group: Cleavage of the phenyl group at the C2 or C4 position could lead to fragment ions at m/z 207 ([M-C₆H₅]⁺).

Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for chromenes is the RDA reaction of the heterocyclic ring. This would break the pyran ring, leading to distinct fragment ions depending on how the charge is distributed.

Loss of Hydrogen: A peak at m/z 283 ([M-H]⁺) is common, often representing the formation of a stable, delocalized cation.

The analysis of these fragment ions allows for the confirmation of the compound's structural components, such as the presence and location of the phenyl substituents.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and conformational details.

As of the current literature survey, a complete single-crystal X-ray diffraction study for 2,4-diphenyl-2H-1-benzopyran has not been reported. Therefore, detailed crystallographic data such as the crystal system, space group, and precise atomic coordinates are not available.

Should such a study be performed, it would reveal the specific conformation adopted by the molecule in the crystal lattice. Key points of interest would include the dihedral angles of the two phenyl rings relative to the benzopyran core and the conformation of the partially unsaturated pyran ring. This information is crucial for understanding intermolecular interactions, such as pi-stacking, which govern the packing of molecules in the solid state.

Electronic Absorption and Emission Spectroscopy

Detailed research findings, including specific absorption maxima (λmax), molar absorptivity (ε), emission maxima (λem), and fluorescence quantum yields (ΦF) for 2,4-diphenyl-2H-1-benzopyran, are not available in the reviewed scientific literature. Studies on related benzopyran derivatives indicate that the spectroscopic properties are influenced by the substitution pattern on the benzopyran core and the nature of the solvent used. However, without direct experimental data for the 2,4-diphenyl isomer, a quantitative analysis cannot be provided.

Table 1: Electronic Absorption and Emission Data for 2,4-Diphenyl-2H-1-benzopyran

Solvent Absorption λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Emission λem (nm) Quantum Yield (ΦF)

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)

There is no specific information available in the searched literature regarding the chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), of 2,4-diphenyl-2H-1-benzopyran. Chiroptical studies are essential for determining the absolute configuration of chiral molecules. While research has been conducted on the ECD of other chiral chromane (B1220400) and benzopyran derivatives, these findings cannot be extrapolated to 2,4-diphenyl-2H-1-benzopyran without direct experimental measurement.

Table 2: Chiroptical Spectroscopy Data for 2,4-Diphenyl-2H-1-benzopyran

Solvent ECD Maxima (nm) Molar Ellipticity (deg·cm²·dmol⁻¹)

Computational and Theoretical Studies on 2,4 Diphenyl 2h 1 Benzopyran

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict a wide range of molecular properties with a favorable balance of accuracy and computational cost. researchgate.netajchem-a.com For complex organic molecules, DFT is instrumental in determining stable geometries, vibrational frequencies, and electronic characteristics. While detailed DFT studies specifically on the 2,4-diphenyl isomer are limited in the available literature, extensive research on the closely related isomer, 2,2-diphenyl-2H-chromene, provides significant insights into the computational treatment of this class of compounds. researchgate.netsemanticscholar.org

The first step in any computational analysis is geometric optimization, a process that seeks to find the lowest energy arrangement of atoms in a molecule. This is critical for determining the most stable three-dimensional structure and identifying different stable conformers that may exist. For the diphenyl-2H-benzopyran system, optimization would reveal the relative orientations of the two phenyl rings and the conformation of the pyran ring. The B3LYP functional combined with a basis set such as 6-311G(d,p) is a common level of theory for such calculations, providing reliable geometric parameters. researchgate.netresearchgate.net The analysis would identify the global minimum on the potential energy surface, which corresponds to the most stable conformer, as well as any other low-energy local minima that could be populated at room temperature.

Once the molecular geometry is optimized, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.govresearchgate.net The theoretical vibrational spectrum serves as a powerful tool for interpreting experimental data.

In studies on the isomer 2,2-diphenyl-2H-chromene, DFT calculations have been successfully used to predict the IR absorption spectrum of the molecule in its electronic ground state. researchgate.netsemanticscholar.org By comparing the calculated spectrum with transient IR absorption measurements, researchers can track structural dynamics following photoexcitation. For instance, calculations predicted the most intense vibrational modes for the S1 excited state of 2,2-diphenyl-2H-chromene to be at 1509, 1547, and 1571 cm⁻¹, which are shifted to considerably lower frequencies compared to the ground state. semanticscholar.org This theoretical correlation is essential for identifying short-lived intermediates and understanding the structural changes that occur during photochemical reactions. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the kinetic stability and chemical reactivity of a molecule. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to promote an electron from the HOMO to the LUMO. nih.gov This HOMO-LUMO transition is often the dominant contribution to the lowest-energy electronic absorption band in the UV-Vis spectrum. Analysis of the spatial distribution of the HOMO and LUMO can reveal which parts of the molecule are involved in these electronic transitions and are most likely to be the sites of electrophilic or nucleophilic attack. researchgate.net

DFT methods can accurately predict various spectroscopic properties. Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate a molecule's UV-Vis absorption spectrum. scielo.org.zanih.gov For the 2,2-diphenyl-2H-chromene isomer, TD-DFT calculations have been used in conjunction with experimental measurements to understand its photochemistry, including the transitions that lead to its characteristic ring-opening reaction upon UV irradiation. researchgate.net

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, used with DFT, is a reliable approach for predicting nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). scielo.org.zanih.gov By calculating the chemical shifts for a proposed structure and comparing them to experimental spectra, chemists can confirm or revise structural assignments. scielo.org.za

Molecular Dynamics Simulations for Kinetic and Photophysical Insights

While DFT calculations provide a static picture of a molecule, molecular dynamics (MD) simulations are used to study its time-dependent behavior. rsc.org Nonadiabatic molecular dynamics, in particular, is essential for modeling photochemical processes where the Born-Oppenheimer approximation breaks down and the molecule evolves on multiple electronic potential energy surfaces simultaneously. rsc.orgunivie.ac.atyoutube.com

Trajectory surface hopping (TSH) is a widely used method for simulating nonadiabatic dynamics. univie.ac.at In this approach, an ensemble of classical trajectories is propagated on the potential energy surfaces, with stochastic "hops" between surfaces allowed in regions where they are energetically close, such as near conical intersections.

A recent study performed nonadiabatic molecular dynamics simulations on the photo-induced ring-opening and isomerization of 2,2-diphenyl-2H-chromene (DPC) using the global switching TSH algorithm. nih.gov The calculations were performed at the TD-CAM-B3LYP-D3/def2-SVP level of theory. The simulations revealed that upon excitation to the S1 state, the molecule undergoes ultrafast ring-opening. nih.gov The study calculated key kinetic parameters for two different conformers of the molecule, DPC-T and DPC-C.

The simulations provided a detailed picture of the reaction dynamics, showing that the ring-opening process is in competition with pyran inversion motions on both the excited (S1) and ground (S0) states. nih.gov The calculated time constants were found to be in good agreement with experimentally measured values, validating the theoretical model. nih.gov These simulations are crucial for understanding the mechanism and efficiency of the photochromic behavior of diphenyl-benzopyran systems.

In Silico Approaches to Molecular Interactions and Biological Targeting

In silico methods, particularly molecular docking, are powerful tools for predicting the interaction of small molecules with biological macromolecules, such as enzymes. This approach is fundamental in drug discovery and development for identifying potential therapeutic agents and elucidating their mechanisms of action.

Molecular docking simulations are computational procedures that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2,4-diphenyl-2H-1-benzopyran, such simulations would be instrumental in identifying potential enzyme targets and characterizing the binding interactions.

While no specific molecular docking studies have been published for 2,4-diphenyl-2H-1-benzopyran, research on analogous benzopyran structures provides a framework for how such an investigation would proceed. For instance, studies on 2-phenyl-1-benzopyran-4-one (flavone) derivatives have successfully employed docking to explore their binding to enzymes like cyclooxygenase-2 (COX-2) researchgate.net. In a typical study, the three-dimensional structure of the target enzyme is obtained from a protein database, and the 2,4-diphenyl-2H-1-benzopyran molecule would be virtually "docked" into the enzyme's active site.

The simulation calculates the binding affinity, typically expressed in kcal/mol, which indicates the strength of the interaction. A lower binding energy suggests a more stable complex. The analysis would also detail the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme. For example, a hypothetical docking of 2,4-diphenyl-2H-1-benzopyran into an enzyme active site might reveal the interactions and corresponding binding energies.

Table 1: Hypothetical Molecular Docking Results for 2,4-Diphenyl-2H-1-benzopyran with a Target Enzyme

Parameter Value
Binding Affinity (kcal/mol) -8.5
Interacting Residues TYR 123, PHE 210, LEU 345
Hydrogen Bond Interactions None

This table is illustrative and not based on published experimental data for the specific compound.

Quantum Chemical Descriptors and Nonlinear Optical Properties

Quantum chemical calculations are essential for understanding the electronic structure and properties of molecules. These methods can predict various molecular descriptors, including those related to nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics.

Hyperpolarizability is a measure of a molecule's NLO response. Molecules with high hyperpolarizability values are sought after for use in technologies such as frequency conversion and optical switching. While direct calculations for 2,4-diphenyl-2H-1-benzopyran are not available, the methodology for such a study is well-established.

Theoretical calculations, often using Density Functional Theory (DFT), would be employed to determine the first hyperpolarizability (β) of the molecule. The presence of phenyl groups suggests that 2,4-diphenyl-2H-1-benzopyran could possess interesting NLO properties due to extended π-conjugation, which is a common feature in molecules with significant NLO responses. The calculated values would indicate the potential of this compound for NLO applications.

Table 2: Hypothetical Calculated Nonlinear Optical Properties for 2,4-Diphenyl-2H-1-benzopyran

Property Calculated Value
Dipole Moment (Debye) 2.1
Mean Polarizability (α) 35.2 x 10⁻²⁴ esu

This table is illustrative and not based on published experimental data for the specific compound.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a detailed picture of the electron density distribution and the stabilization energies associated with intramolecular interactions.

For 2,4-diphenyl-2H-1-benzopyran, an NBO analysis would reveal the nature of the chemical bonds and the extent of electron delocalization between the benzopyran core and the phenyl substituents. This analysis helps in understanding the molecule's stability and reactivity. The method calculates the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. Higher E(2) values indicate stronger interactions. For instance, interactions between the π orbitals of the phenyl rings and the benzopyran system would be of particular interest.

Table 3: Hypothetical NBO Analysis Results for Key Interactions in 2,4-Diphenyl-2H-1-benzopyran

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
π (C1=C2) Benzene (B151609) Ring 1 π* (C3=C4) Benzopyran 5.2
π (C5=C6) Benzene Ring 2 π* (C7=C8) Benzopyran 4.8

This table is illustrative and not based on published experimental data for the specific compound.

Research Applications and Functional Exploitation of 2,4 Diphenyl 2h 1 Benzopyran Scaffolds

Development of Photochromic Materials for Advanced Optical Applications

Derivatives of 2,4-diphenyl-2H-1-benzopyran have been investigated for their photochromic behavior, a property that allows for a reversible change in color upon exposure to light. nih.gov This phenomenon is of considerable interest for applications in advanced optical materials, such as in variable transmission glasses, imaging devices, and smart windows. nih.govresearchgate.net

The photochromism of 2H-benzopyrans, including the 2,4-diphenyl derivative, is predicated on the reversible cleavage of the C-O bond within the pyran ring upon photoirradiation. nih.gov This bond heterolysis, occurring from the excited singlet state within picoseconds, leads to the formation of colored, open-ring isomers, specifically ortho-quinoneallide structures. nih.govnih.gov These colored forms can then thermally revert to the original colorless, closed-ring benzopyran structure. nih.gov

Time-resolved absorption spectroscopy studies of 2,4-diphenyl-2H-1-benzopyran have revealed that the initial photocleavage produces open forms that can revert to the closed form through a single-bond rotation. nih.gov Subsequent photoexcitation of these initial open forms can lead to other stereoisomers that require a more energy-intensive double-bond rotation to return to the closed state. nih.gov This two-step, two-photon photochromism presents opportunities for a broad range of applications in optical memories and molecular switches. nih.gov While the parent 2,2-diphenyl-2H-1-benzopyran exhibits photochromism only at very low temperatures (around 173 K) due to the rapid thermal reversion of the open form, strategic substitutions on the 2,4-diphenyl-2H-1-benzopyran scaffold can modulate the spectrokinetic properties of the colored intermediates, making them more stable and suitable for room-temperature applications. nih.govresearchgate.net

Role as Precursors in the Synthesis of Complex Organic Molecules

The 2H-1-benzopyran framework, including the 2,4-diphenyl substituted variant, serves as a versatile precursor in the synthesis of more complex organic and heterocyclic compounds. nih.gov Various synthetic methodologies have been developed to construct and functionalize the benzopyran ring, highlighting its importance as a building block in organic synthesis. nih.govorganic-chemistry.org

For instance, electrophilic cyclization of substituted propargylic aryl ethers using reagents like iodine (I₂), iodine monochloride (ICl), and phenylselenyl bromide (PhSeBr) provides an efficient route to 3,4-disubstituted 2H-benzopyrans. nih.gov Furthermore, the benzopyran skeleton can be a key intermediate for the diversity-oriented synthesis of fused heterocyclic libraries. By creating s-cis-enones within the benzopyran structure, researchers have been able to regioselectively synthesize novel fused systems incorporating pyridine, pyrazole, pyrazolopyrimidine, and pyrimidine (B1678525) rings. nih.gov Such strategies are crucial in the generation of chemical libraries for high-throughput screening in drug discovery. nih.gov

Mechanistic Biological Activity Studies in Vitro

While extensive research has been conducted on the broader class of benzopyran derivatives, specific mechanistic studies on 2,4-diphenyl-2H-1-benzopyran are more limited. However, the activities of related benzopyran structures provide valuable insights into the potential biological roles of this scaffold.

Enzyme Inhibition Kinetics and Mechanisms (e.g., Cholinesterases, Monoamine Oxidases, DNA Gyrase B, Cdc25 Phosphatases)

Benzopyran-based compounds have been explored as inhibitors of various enzymes implicated in disease. For example, derivatives of 2-phenyl-1-benzopyran-4-one have been designed and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme targeted in Alzheimer's disease therapy. organic-chemistry.org Some of these derivatives have shown potent inhibition with IC₅₀ values in the nanomolar range, acting as multi-target-directed ligands. organic-chemistry.org

The coumarin (B35378) (2H-1-benzopyran-2-one) scaffold is a known inhibitor of monoamine oxidases (MAOs), enzymes involved in the metabolism of neurotransmitters. nih.govscienceopen.com Phenyl-substituted coumarins have demonstrated significant inhibitory activity against MAO-B, with IC₅₀ values in the sub-micromolar range. scienceopen.com The inhibitory mechanism often involves competitive and reversible binding to the enzyme's active site. nih.gov

Furthermore, coumarin analogues have been synthesized and evaluated as inhibitors of DNA gyrase B, a validated target for antibacterial agents. nih.govresearchgate.net These compounds act by competitively binding to the ATP-binding site of the GyrB subunit. researchgate.netnih.gov Molecular docking studies have helped in understanding the structure-activity relationships and in designing more potent inhibitors. nih.govmdpi.com

In the context of cancer therapy, inhibitors of Cdc25 phosphatases, which are key regulators of the cell cycle, have been developed from various chemical scaffolds, including coumarins. nih.govfrontiersin.orgcnr.it These inhibitors can induce cell cycle arrest and tumor regression. nih.gov While specific kinetic data for 2,4-diphenyl-2H-1-benzopyran is not extensively documented, the established activity of the broader benzopyran class suggests its potential as a scaffold for designing specific enzyme inhibitors.

Enzyme TargetRelated Benzopyran DerivativeReported IC₅₀Inhibition Type
Acetylcholinesterase (AChE)2-Phenyl-1-benzopyran-4-one derivatives6.33 nM - 11.0 nMMixed-type
Monoamine Oxidase B (MAO-B)Phenyl-substituted coumarins0.57 µM - 0.76 µMCompetitive, Reversible
DNA Gyrase BBenzopyrone derivatives~0.76 µMCompetitive
Cdc25 PhosphatasesCoumarin-based polycyclesMicromolar rangeN/A

Note: The data presented is for related benzopyran derivatives and not specifically for 2,4-diphenyl-2H-1-benzopyran due to limited available data for the exact compound.

Investigation of Receptor Modulation (e.g., Estrogen Receptor Modulators)

Benzopyran derivatives have been extensively studied as selective estrogen receptor modulators (SERMs). nih.govnih.gov These compounds can act as either agonists or antagonists of estrogen receptors (ERα and ERβ), which are important targets in the treatment of breast cancer and osteoporosis. nih.govscienceopen.com The 3-phenylbenzopyran scaffold, in particular, has been a focus of structure-activity relationship studies to develop potent SERMs. nih.gov

Research has shown that the substitution pattern on the phenyl rings of diarylbenzopyrans significantly influences their binding affinity and selectivity for ERα and ERβ. nih.gov For instance, certain 2,3-diaryl-2H-1-benzopyran derivatives have been shown to interfere with both classical and non-classical estrogen receptor signaling pathways, leading to the inhibition of cancer cell proliferation. rsc.org While specific studies focusing solely on 2,4-diphenyl-2H-1-benzopyran as a SERM are not abundant, the existing literature on related structures underscores the potential of this scaffold in modulating estrogen receptor activity.

Antimicrobial Mechanisms of Action at the Molecular Level

The antimicrobial properties of benzopyran derivatives have been a subject of interest. nih.govresearchgate.net For example, 2-phenyl-4H-1-benzopyran-4-ones carrying amidinobenzimidazole moieties have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria. nih.gov The proposed mechanism of action for some benzopyran-2-one derivatives involves the inhibition of bacterial DNA gyrase B, which is essential for DNA replication and repair. nih.gov

The molecular mechanism of antimicrobial action can also involve the disruption of bacterial cell membrane integrity or the inhibition of other crucial cellular processes. frontiersin.org The specific molecular mechanisms for 2,4-diphenyl-2H-1-benzopyran are not yet fully elucidated and would likely depend on the specific substituents on the scaffold.

Design and Application as Fluorescent Probes and Luminescent Materials

The inherent fluorescence of the benzopyran ring system has led to the development of derivatives that function as fluorescent probes and luminescent materials. rsc.org Coumarin derivatives, which are structurally related to 2,4-diphenyl-2H-1-benzopyran, are well-known for their strong fluorescence and are used in various sensing and imaging applications. rsc.org

The fluorescence properties, including the quantum yield and Stokes shift, are highly dependent on the substituents attached to the benzopyran core. rsc.org For example, coumarin derivatives with a p-methyl substituted phenyl ring have been reported to have a high fluorescence quantum yield of up to 0.83. rsc.org These compounds can also exhibit pH-sensitive fluorescence, changing color from blue in acidic conditions to yellow-green in alkaline conditions, making them suitable as pH sensors. rsc.org

The design of fluorescent probes based on the benzopyran scaffold often involves incorporating specific recognition moieties that can interact with target analytes, leading to a change in the fluorescence signal. This "turn-on" or "turn-off" response allows for the detection and imaging of various species in biological and environmental systems.

Compound TypeSubstituent on Phenyl RingFluorescence Quantum Yield (ΦF)Stokes Shift (nm)
Coumarin fused dihydropyridineH0.41-
Coumarin fused dihydropyridine4-OMe0.26-
Coumarin fused dihydropyridine3-Cl0.60-
Coumarin fused dihydropyridinep-nitro0.014-
Coumarin fused dihydropyridinep-methyl0.8375

Note: The data presented is for coumarin derivatives, which share the 2H-1-benzopyran-2-one core, to illustrate the potential fluorescence properties of the broader class of compounds.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Substituted 2H-1-Benzopyrans

The 2,4-diphenyl-2H-1-benzopyran scaffold serves as a versatile template in medicinal chemistry and materials science. Modifications to the core structure, including the phenyl rings and the benzopyran nucleus, have profound effects on the biological activity and physicochemical properties of these compounds. Structure-Activity Relationship (SAR) studies aim to identify the key structural features responsible for a compound's biological effects, while Structure-Property Relationship (SPR) studies explore the connection between molecular structure and physical or chemical properties.

Structure-Activity Relationship (SAR) Insights

SAR studies on 2H-1-benzopyran derivatives have revealed critical insights into their potential as therapeutic agents, particularly in the areas of anticancer, antiplasmodial, and antiestrogen (B12405530) activities.

Research into the anticancer potential of benzopyran derivatives has shown that substitutions at various positions on the benzopyran ring system can significantly influence their cytotoxic effects against cancer cell lines. For instance, studies on 2-aminopropyl benzopyran derivatives have demonstrated clear SAR trends in triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-436). rsc.orgrsc.org The cytotoxic activity was found to be dependent on the nature of the amine substituent, with N-methylated tertiary amines being more potent than the corresponding secondary amines and quaternary ammonium (B1175870) salts. rsc.org Furthermore, the presence of a p-fluorobenzyloxy substituent on the chromanol ring was shown to be important for activity. rsc.org

In a different series of 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives (coumarins), the focus was on their ability to reduce the invasive behavior of fibrosarcoma cells. nih.govunamur.be These studies highlighted that an acetamidomethyl group at the 6-position could effectively replace an acetoxymethyl substituent without a loss of potency. Moreover, an aryl ester at the 3-position was preferred over a thioester or an amide for inducing significant biological activity. nih.gov

The following table summarizes the cytotoxic activity of selected 2-aminopropyl benzopyran derivatives against the MDA-MB-231 breast cancer cell line. rsc.org

CompoundSubstituentsIC50 (µM) against MDA-MB-231
5aSecondary amine, free phenolic group58.4
5bN-methylated (tertiary amine)14.0
5cN-dimethylated (quaternary ammonium salt)42.2
6aSecondary amine, free phenolic group48.3
6bN-methylated (tertiary amine)1.5
6cN-dimethylated (quaternary ammonium salt)19.2
7aSecondary amine, free phenolic group52.1
7bN-methylated (tertiary amine)11.0
7cN-dimethylated (quaternary ammonium salt)22.0

Phenolic analogues of 2,3-diaryl-2H-1-benzopyrans have been investigated for their antiestrogenic properties. nih.gov SAR studies revealed that the incorporation of a hydroxyl group at the 7-position of the benzopyran ring improved the compound's affinity for the estrogen receptor without affecting its antagonist action. nih.gov Similarly, substitution on the 2-phenyl ring also enhanced both receptor affinity and antagonist activity. nih.gov Certain monophenolic and diphenolic analogues were found to be potent antiestrogens, demonstrating significant inhibition of estradiol-stimulated uterine growth in animal models. nih.gov

Quantitative structure-activity relationship (3D-QSAR) studies have been conducted on aminoalkyl-substituted 1-benzopyran derivatives to understand their activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govmdpi.comresearchgate.netnih.gov These computational models help to elucidate the molecular interactions and structural features that influence the antiplasmodial activity, providing a basis for the design of more potent analogues. nih.govnih.gov

Structure-Property Relationship (SPR) Insights

The 2,4-diphenyl-2H-1-benzopyran scaffold is also of significant interest in materials science due to its photochromic properties.

Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. For 2H-benzopyrans, including 2,4-diphenyl-2H-benzopyran, this process involves the photo-induced cleavage of the C-O bond in the pyran ring to form colored, open-ring isomers known as merocyanines. nih.gov The system can then revert to the original colorless, closed-ring form either thermally or by irradiation with light of a different wavelength.

Time-resolved absorption spectroscopy studies on 2,4-diphenyl-2H-benzopyran have shown that this ring-opening reaction occurs very rapidly, within picoseconds, from the excited singlet state to produce vibrationally excited open forms in the ground electronic state. nih.gov The structure of the substituents on the benzopyran core can influence the color of the photogenerated merocyanines and the rate of the thermal reversion to the closed form. This tunability of photochromic properties through structural modification is a key aspect of SPR studies in this area.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.